4-Acetylphenyl isothiocyanate

Description

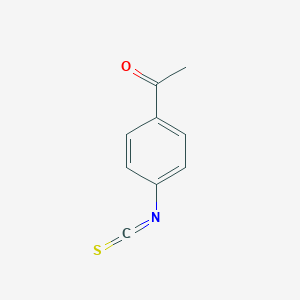

Structure

3D Structure

Properties

IUPAC Name |

1-(4-isothiocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKXOESNHIUYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287589 | |

| Record name | 1-(4-Isothiocyanatophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-57-9 | |

| Record name | 2131-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Isothiocyanatophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2131-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetylphenyl Isothiocyanate (CAS 2131-57-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Acetylphenyl Isothiocyanate (CAS 2131-57-9), a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. With full editorial control, this document is structured to offer a holistic understanding of the compound, from its fundamental chemical properties and synthesis to its applications as a powerful tool for bioconjugation and as a scaffold in medicinal chemistry.

Introduction to this compound

This compound, also known as 1-(4-isothiocyanatophenyl)ethanone, is an aromatic organic compound featuring two key functional groups: an acetyl group (-COCH₃) and an isothiocyanate group (-N=C=S). This dual functionality imparts a unique reactivity profile, making it a valuable reagent for chemical biologists, medicinal chemists, and materials scientists. The acetyl group can serve as a handle for further chemical modifications or as a structural element in the design of bioactive molecules, while the highly electrophilic isothiocyanate group readily reacts with nucleophiles, most notably primary amines and thiols. This reactivity is the cornerstone of its utility in covalently modifying proteins and other biomolecules.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2131-57-9 | [1] |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [3] |

| Appearance | Light yellow solid/crystalline | [4] |

| Purity | Typically >97% | [1] |

| InChI Key | KAKXOESNHIUYJT-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization:

While detailed spectral data can be found in specialized databases, the key spectroscopic features of this compound are summarized below:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[5] Additionally, a sharp, strong peak corresponding to the carbonyl (C=O) stretch of the acetyl group is expected around 1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic protons would appear as two doublets in the downfield region (typically between 7.0 and 8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acetyl group around 197 ppm. The carbon of the isothiocyanate group is typically found in the range of 130-140 ppm, although its signal can sometimes be broad.[6] The aromatic carbons would resonate in the 120-150 ppm region.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a peak at m/z = 162, and the loss of a ketene molecule (CH₂=C=O) to yield a fragment at m/z = 135.[3][7]

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 4-aminoacetophenone. The conversion of the primary amine to the isothiocyanate functional group is a well-established transformation in organic chemistry. Two common methods are the use of thiophosgene or carbon disulfide.

Synthesis via Thiophosgene

This is a classical and often high-yielding method for the preparation of isothiocyanates.[8][9]

Reaction Scheme:

Caption: Synthesis of this compound from 4-Aminoacetophenone using thiophosgene.

Experimental Protocol (General Method):

Caution: Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolution: Dissolve 4-aminoacetophenone in a suitable inert solvent such as dichloromethane or chloroform.

-

Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution to act as a proton scavenger.

-

Thiophosgene Addition: Cool the mixture in an ice bath and slowly add a solution of thiophosgene in the same solvent.

-

Reaction: Allow the reaction to stir at low temperature and then warm to room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water or a dilute acid. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford pure this compound.

Synthesis via Carbon Disulfide

This method provides a less hazardous alternative to thiophosgene.[10][11][12] The reaction proceeds through an in-situ generated dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Reaction Scheme:

Caption: Two-step synthesis of this compound via a dithiocarbamate intermediate.

Experimental Protocol (General Method):

-

Dithiocarbamate Formation: To a solution of 4-aminoacetophenone and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or acetone), add carbon disulfide dropwise at room temperature. Stir the mixture until the formation of the dithiocarbamate salt is complete.

-

Decomposition: Add a decomposition reagent, such as tosyl chloride or ethyl chloroformate, to the reaction mixture.[11]

-

Reaction: Heat the reaction mixture if necessary and monitor the progress by TLC.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up similar to the thiophosgene method, followed by purification by column chromatography.

Reactivity and Applications in Bioconjugation

The isothiocyanate group of this compound is a potent electrophile that readily reacts with primary and secondary amines to form stable thiourea linkages.[2] It can also react with thiols to form dithiocarbamate adducts, although this reaction is often reversible.[2] This reactivity is the basis for its widespread use in the covalent labeling of proteins and other biomolecules.

Protein Labeling

This compound can be used to label proteins by targeting the ε-amino group of lysine residues and the N-terminal α-amino group.[6] The reaction is typically performed under slightly basic conditions (pH 8-9) to ensure that the amino groups are deprotonated and thus more nucleophilic.

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) (General Method):

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

-

Protein Preparation: Prepare a solution of BSA (e.g., 2-10 mg/mL) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 9.0. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, which will compete with the labeling reaction.[13]

-

Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL). This solution should be prepared fresh.

-

Labeling Reaction: While gently stirring the BSA solution, slowly add the desired amount of the this compound solution. The molar ratio of the isothiocyanate to the protein will determine the degree of labeling and should be optimized. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.

-

Purification: Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the incorporated chromophore, though this is more straightforward with fluorescently tagged isothiocyanates.

Role in Drug Discovery and Medicinal Chemistry

Beyond its use as a labeling agent, this compound and its derivatives are of significant interest in drug discovery. The isothiocyanate moiety is a known pharmacophore found in many natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][15][16]

Covalent Modification of Biological Targets

The electrophilic nature of the isothiocyanate group allows it to act as a "warhead" that can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins.[17] This irreversible or slowly reversible binding can lead to potent and sustained modulation of protein function.

A prominent example of a protein target for isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1).[14][18] Keap1 is a key regulator of the Nrf2 transcription factor, which controls the expression of a wide array of antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 signaling pathway and its modulation by isothiocyanates.

Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like isothiocyanates can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of genes that protect the cell from oxidative stress and inflammation.[14][18][19]

Another important target for some isothiocyanates is tubulin.[3][14][19] Covalent modification of cysteine residues in tubulin can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, which is a key mechanism for the anticancer activity of these compounds.[3][14]

A Scaffold for Bioactive Compounds

The 4-acetylphenyl moiety of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can be readily modified through various chemical reactions to introduce different functionalities, allowing for the exploration of structure-activity relationships. For instance, derivatives of 4-acetylphenyl thioureas have been synthesized and evaluated for their enzymatic inhibitory activities.[18]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the life sciences. Its bifunctional nature allows for its use as a covalent labeling agent for proteins and as a starting point for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, reactivity, and biological interactions is crucial for harnessing its full potential in drug discovery and chemical biology.

References

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (n.d.). PubMed Central. Retrieved from [Link]

-

Mi, L., et al. (2008). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry, 283(32), 22136–22146. [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Dyson, G. M., & George, H. J. (1941). Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses, 21, 28. [Link]

-

The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

-

Mi, L., et al. (2009). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Molecular & Cellular Proteomics, 8(5), 1159-1168. [Link]

-

Krajnović, T., et al. (2020). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 25(24), 5966. [Link]

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]

-

Butler, R. N., & O'Donohue, A. M. (1982). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, 1387-1392. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Çolak, A. T., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 13(10), 1238-1253. [Link]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4501–4513. [Link]

-

Šimůnek, P., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 23(10), 5585. [Link]

-

Nakamura, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical Research in Toxicology, 22(3), 536–542. [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-58. [Link]

-

CORE. (n.d.). Bovine Serum Albumin Bioconjugation with FITC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Retrieved from [Link]

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Ethylphenyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). The best protocol for FITC labeling of proteins. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(9), 2740. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

ResearchGate. (n.d.). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Retrieved from [Link]

-

PubMed. (1984). The Preparation and Use of Fluorescent-Protein Conjugates for Microvascular Research. Microvascular Research, 27(1), 14-27. [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of bovine serum albumin labelled by rhodamine B isothiocyanate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-Isothiocyanato-1-butene (FDB012051). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Methylthio)phenyl isothiocyanate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [myskinrecipes.com]

- 3. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cbijournal.com [cbijournal.com]

- 10. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 18. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Gr" by Lixin Mi, Zhen Xiao et al. [digitalcommons.cedarville.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-acetylphenyl isothiocyanate (CAS No. 2131-57-9), a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies crucial for its effective use in a research and development setting.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound characterized by the presence of both an acetyl group and a highly reactive isothiocyanate functional group attached to a benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

This unique combination of functional groups imparts a specific reactivity profile, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds and thiourea derivatives.[1][2][3]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2131-57-9 | [4][5] |

| Molecular Formula | C₉H₇NOS | [5] |

| Molecular Weight | 177.22 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 82 °C | |

| Boiling Point | 112 °C at 6 mmHg | [4] |

| Water Solubility | 16.84 mg/L at 25 °C | [4] |

| logP (Octanol/Water) | 2.623 (Calculated) | [5] |

Experimental Determination of Physicochemical Properties: A Methodological Insight

The accurate determination of physicochemical properties relies on standardized experimental protocols. This section details the methodologies and the underlying principles for characterizing this compound.

Melting Point Determination

Principle: The melting point is a critical indicator of a compound's purity.[6] For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.[8]

-

Measurement: A rapid initial heating can be used to determine an approximate melting point. Subsequently, a slower heating rate (1-2 °C per minute) is employed near the expected melting point to ensure accuracy.[8]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[8]

Boiling Point Determination (at Reduced Pressure)

Principle: For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.[9]

Experimental Protocol (Micro-boiling Point Method):

-

Apparatus Setup: A small amount of the liquid sample is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The setup is connected to a vacuum source and a manometer.

-

Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[9]

Solubility Assessment

Principle: Solubility provides insights into the polarity and potential intermolecular interactions of a compound. The "like dissolves like" principle is a fundamental guide.

Qualitative Solubility Testing Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are used.[10]

-

Procedure: A small, measured amount of this compound is added to a specific volume of each solvent in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed and categorized as soluble, partially soluble, or insoluble.[10] For acidic or basic compounds, solubility in aqueous acid or base can indicate the presence of ionizable functional groups.[11]

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[12][13]

-

¹H NMR: The spectrum of this compound is expected to show signals in the aromatic region corresponding to the protons on the benzene ring and a singlet in the aliphatic region for the methyl protons of the acetyl group.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the isothiocyanate carbon, the aromatic carbons, and the methyl carbon. It is worth noting that the isothiocyanate carbon can sometimes show a broad or "silent" signal due to its relaxation properties.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Expected Characteristic Absorptions:

-

Isothiocyanate (-N=C=S): A strong, sharp absorption band in the region of 2000-2200 cm⁻¹.

-

Carbonyl (C=O): A strong absorption band around 1680 cm⁻¹.

-

Aromatic C=C: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can reveal the loss of characteristic fragments such as the acetyl group or the isothiocyanate group.[16][17][18]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. Isothiocyanates can be analyzed by HPLC, sometimes requiring derivatization to enhance detection.[2]

A General HPLC Protocol for Purity Assessment:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Stability and Reactivity

Stability

Isothiocyanates can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[19][20][21] The stability of this compound in aqueous media should be considered, as hydrolysis can lead to the corresponding amine.[20][22] For long-term storage, it is recommended to keep the compound in a cool, dry place, protected from moisture.

Reactivity

The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols.[2][3][23] The reaction with primary and secondary amines to form substituted thioureas is a particularly important and widely used transformation in organic synthesis.[24][25] The acetyl group can also undergo reactions typical of ketones.

Workflow for the Synthesis of a Thiourea Derivative:

Caption: General workflow for the synthesis of thiourea derivatives.

Applications in Research and Drug Development

Isothiocyanates are a class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[23][26][27] this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for their cytotoxic activity against cancer cell lines.[1] The ability to readily form thiourea linkages makes it a valuable tool for creating libraries of compounds for drug discovery screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

References

-

Melting point determination. (n.d.). Retrieved January 10, 2026, from [Link]

- Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55434.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 10, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 10, 2026, from [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021). Retrieved January 10, 2026, from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved January 10, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). Retrieved January 10, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved January 10, 2026, from [Link]

-

Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. (2013). PubMed. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved January 10, 2026, from [Link]

-

Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (n.d.). RSC Publishing. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). Retrieved January 10, 2026, from [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). PubMed Central. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved from [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience. Retrieved from [Link]

-

Boiling Point Determination. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved January 10, 2026, from [Link]

-

Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. (n.d.). ChemRxiv. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]

-

An efficient reagent for covalent introduction of alkyne into proteins - Supporting Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. (n.d.). Semantic Scholar. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). arkat usa. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? (2024). Reddit. Retrieved from [Link]

-

Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Properties of 4-Acetylphenylisothiocyanate (CAS 2131-57-9). (n.d.). Cheméo. Retrieved from [Link]

-

The Versatility of Isothiocyanates: A Focus on 4-Methylphenyl Isothiocyanate in Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Mass fragmentation pattern of compound 44. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. (2025). ResearchGate. Retrieved from [Link]

-

Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Recent advancement in the synthesis of isothiocyanates. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, in silico and bio-evaluation of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). PubMed Central. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. echemi.com [echemi.com]

- 5. 4-Acetylphenylisothiocyanate (CAS 2131-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. ekwan.github.io [ekwan.github.io]

- 13. compoundchem.com [compoundchem.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. thaiscience.info [thaiscience.info]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. reddit.com [reddit.com]

- 26. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in the Application of 4-Acetylphenyl Isothiocyanate

An In-Depth Technical Guide to the Solubility of 4-Acetylphenyl Isothiocyanate in Organic Solvents

This compound (4-APITC) is a bifunctional organic compound featuring a reactive isothiocyanate group (-N=C=S) and a ketone moiety. This unique structure makes it a valuable reagent and building block in various scientific domains, particularly in drug discovery and bioconjugation chemistry. The isothiocyanate group serves as a powerful electrophile, readily reacting with primary amines on proteins and other biomolecules to form stable thiourea linkages. The acetyl group, meanwhile, can be used as a handle for further chemical modification or as a structural element in the design of targeted therapeutic agents.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of successful application. Solubility dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a critical determinant of a compound's behavior in biological assays and formulation studies. Inconsistent or poorly characterized solubility can lead to failed experiments, irreproducible results, and significant delays in development timelines.

This guide provides a comprehensive overview of the solubility characteristics of this compound. As extensive quantitative data is not widely published, we will focus on providing a robust framework for its determination. We will delve into the theoretical principles governing its solubility, present established qualitative information, and, most importantly, provide a detailed, field-proven experimental protocol for researchers to generate precise, reliable solubility data in their own laboratories.

Physicochemical Profile and Predicted Solubility

This compound (C₉H₇NOS) is a light-yellow crystalline solid with a molecular weight of approximately 177.22 g/mol .[1] Its structure, featuring an aromatic ring, a moderately polar acetyl group, and the highly electrophilic isothiocyanate group, suggests a nuanced solubility profile.

-

Polarity and "Like Dissolves Like" : The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] 4-APITC possesses both nonpolar (the phenyl ring) and polar (acetyl and isothiocyanate groups) characteristics. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the isothiocyanate group.

-

Calculated Water Solubility : While generally considered poorly soluble in water, a calculated water solubility is reported as 16.84 mg/L at 25°C.[3] This low aqueous solubility is expected due to the hydrophobic nature of the phenyl ring.

-

Qualitative Observations : Supplier data indicates that 4-APITC is soluble in organic solvents such as ethanol and acetone and slightly soluble in water.[1]

A summary of key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS | Sigma-Aldrich |

| Molecular Weight | 177.22 g/mol | A B Enterprises[1] |

| Appearance | Light yellow crystalline powder | A B Enterprises[1] |

| Melting Point | 79-82 °C | ChemicalBook, A B Enterprises[1][3] |

| Calculated Water Solubility | 16.84 mg/L (25 °C) | ChemicalBook[3] |

| Calculated logP | 2.623 | Cheméo[4] |

Safety, Handling, and Solvent Compatibility: A Trustworthiness Pillar

Before any experimental work, a thorough understanding of the hazards is paramount. The Safety Data Sheet (SDS) for this compound reveals several critical handling considerations that directly impact experimental design.[5]

Core Hazards :

-

Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Corrosivity : Causes severe skin burns and eye damage.[5][6]

-

Sensitivity : The compound is moisture-sensitive.[7]

Causality Behind Experimental Choices : The moisture sensitivity of the isothiocyanate group is a critical factor. Isothiocyanates can be hydrolyzed by water, which would not only degrade the compound but also alter the measured solubility.[8] Furthermore, isothiocyanates can react with nucleophilic solvents, particularly primary and secondary alcohols, to form thiocarbamates.[9]

Therefore, the following precautions are not just recommendations; they are integral to ensuring data integrity and operator safety:

-

Solvent Selection : Always use anhydrous grade solvents for solubility determination to prevent hydrolysis. While alcohols like ethanol may be used, researchers must be aware that slow reaction over time is possible, especially at elevated temperatures. For generating a stable solubility value, aprotic solvents are preferred.

-

Inert Atmosphere : Conduct all weighing and solvent additions under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term experiments.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[5] All manipulations should be performed within a certified chemical fume hood.[5]

Experimental Protocol: Quantitative Determination via the Shake-Flask Method

The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a solid compound in a solvent.[10] It is reliable and ensures that a true equilibrium is reached.

Objective : To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials :

-

This compound (purity >98%)

-

Selected anhydrous organic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, acetone, toluene)

-

Scintillation vials or screw-cap glass tubes with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Solution :

-

Add an excess amount of 4-APITC (e.g., ~20-50 mg) to a vial. The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent to the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration :

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is fully achieved. The continuous agitation ensures maximal surface area contact between the solute and solvent.

-

-

Sample Collection and Preparation :

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

-

Carefully draw the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This filtration step removes all particulate matter, ensuring only the dissolved compound is analyzed.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification :

-

Prepare a precise dilution of the filtered saturated solution in a suitable volumetric flask using the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

Analyze the concentration of 4-APITC in the diluted solution using a validated analytical method (HPLC is preferred for its specificity and sensitivity).

-

A calibration curve must be prepared using standard solutions of 4-APITC of known concentrations in the same solvent.

-

-

Calculation :

-

Calculate the concentration of 4-APITC in the original saturated solution by applying the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Workflow Visualization

The logical steps of the shake-flask method are illustrated below.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Interpreting Results and Further Considerations

The solubility data generated from this protocol will enable researchers to make informed decisions. For instance:

-

High Solubility (e.g., >50 mg/mL) in a solvent like acetonitrile or THF suggests these are excellent choices for reaction media or for preparing concentrated stock solutions for biological screening.

-

Moderate Solubility (e.g., 5-50 mg/mL) in a solvent like ethyl acetate might indicate its utility in extraction or chromatographic purification.

-

Low Solubility (e.g., <5 mg/mL) in a solvent like toluene or hexane confirms its poor solubility in nonpolar media and suggests these could be used as anti-solvents for crystallization.

This guide provides a scientifically rigorous and safe framework for determining the solubility of this compound. By adhering to these protocols, researchers can generate the reliable data necessary to accelerate their work in drug development and chemical synthesis.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). This compound.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Thermo Fisher Scientific. (2024, May 8). SAFETY DATA SHEET: this compound.

- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 3-Acetylphenyl isothiocyanate.

- A B Enterprises. (n.d.). 4-acetyl Phenyl Isothiocyanate-98%.

- Thermo Fisher Scientific. (2014, July 16). SAFETY DATA SHEET: Phenyl isothiocyanate.

- Cheméo. (n.d.). Chemical Properties of 4-Acetylphenylisothiocyanate (CAS 2131-57-9).

- ChemicalBook. (n.d.). This compound (CAS 2131-57-9).

-

Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18-23. [Link]

- BenchChem. (n.d.). Solubility Profile of 3-Acetylthiophene in Common Organic Solvents: A Technical Guide.

- Giffney, J. C., & O'Connor, C. J. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. 4-acetyl Phenyl Isothiocyanate-98% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. youtube.com [youtube.com]

- 3. This compound | 2131-57-9 [amp.chemicalbook.com]

- 4. 4-Acetylphenylisothiocyanate (CAS 2131-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.ie [fishersci.ie]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Acetylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 10, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Acetylphenyl isothiocyanate. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This document will delve into the theoretical principles governing the expected ¹H NMR spectrum, present a detailed prediction of chemical shifts and coupling constants, and provide a field-proven experimental protocol for acquiring high-quality spectral data. This guide is intended to serve as a valuable resource for researchers and professionals working with this and structurally related compounds.

Introduction to this compound and the Significance of ¹H NMR Spectroscopy

This compound, also known as 1-(4-isothiocyanatophenyl)ethanone, is a bifunctional organic compound featuring a reactive isothiocyanate group and a ketone moiety.[1] This unique combination of functional groups makes it a versatile building block in the synthesis of various heterocyclic compounds, thioureas, and other derivatives with potential applications in drug discovery and materials science.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a compound like this compound, ¹H NMR is crucial for verifying its successful synthesis and purity, as well as for characterizing its subsequent reaction products.

Theoretical Principles: Understanding the ¹H NMR Spectrum of a Para-Disubstituted Benzene Ring

The core of the this compound structure is a para-disubstituted benzene ring. This substitution pattern gives rise to a characteristic and often readily interpretable ¹H NMR spectrum.[2]

Chemical Equivalence and Symmetry

Due to the plane of symmetry passing through the acetyl and isothiocyanate groups, the four aromatic protons are divided into two sets of chemically equivalent protons. The protons ortho to the acetyl group (Hₐ) are equivalent to each other, and the protons ortho to the isothiocyanate group (Hₑ) are also equivalent to each other.

The AA'BB' Spin System

The aromatic protons in a para-disubstituted benzene ring where the two substituents are different constitute an AA'BB' spin system. In many practical cases, especially at higher magnetic field strengths, this complex system simplifies and appears as two distinct doublets. Each doublet corresponds to one pair of equivalent protons (Hₐ and Hₑ).[2]

Influence of Substituents on Chemical Shifts

The chemical shift of a proton is highly sensitive to its electronic environment. Both the acetyl group (-COCH₃) and the isothiocyanate group (-NCS) are electron-withdrawing groups.[3] This property has a significant impact on the chemical shifts of the aromatic protons:

-

Deshielding Effect: Electron-withdrawing groups pull electron density away from the benzene ring, "deshielding" the aromatic protons from the external magnetic field. This results in their signals appearing at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ~7.34 ppm).

-

Anisotropic Effects: The carbonyl group in the acetyl moiety exhibits magnetic anisotropy, which can further influence the chemical shifts of nearby protons.

The protons ortho to the strongly electron-withdrawing acetyl group (Hₐ) are expected to be the most deshielded and therefore resonate at the furthest downfield position. The protons ortho to the isothiocyanate group (Hₑ) will also be shifted downfield, but likely to a lesser extent than Hₐ.

Spin-Spin Coupling

The splitting of the aromatic signals into doublets is due to spin-spin coupling between adjacent protons. In this system, the primary coupling observed is the ortho-coupling (³J) between Hₐ and Hₑ, which typically has a coupling constant (J) in the range of 7-9 Hz.

Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above and analysis of spectral data for structurally similar compounds, we can predict the ¹H NMR spectrum of this compound.

The molecular structure and proton designations are as follows:

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicity, and Integration

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ | 7.9 - 8.1 | Doublet (d) | 2H | Protons are ortho to the strongly electron-withdrawing acetyl group, leading to significant deshielding. |

| Hₑ | 7.3 - 7.5 | Doublet (d) | 2H | Protons are ortho to the electron-withdrawing isothiocyanate group, resulting in a downfield shift. |

| -COCH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Methyl protons adjacent to a carbonyl group typically appear in this region. The absence of adjacent protons results in a singlet. |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for Acquiring the ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Caption: Recommended workflow for ¹H NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound. The purity is essential for a clean spectrum.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at δ 0.00 ppm.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity. Proper shimming is critical for achieving sharp spectral lines and high resolution.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise ratio.

-

-

Data Acquisition:

-

Select a standard one-pulse ¹H acquisition experiment.

-

Set the appropriate acquisition parameters. A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range. A relaxation delay of 1-2 seconds and 8-16 scans are typically adequate for a sample of this concentration.

-

Acquire the Free Induction Decay (FID), which is the raw time-domain signal.

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert it from the time domain to the frequency domain (the spectrum).

-

Phase the spectrum to ensure that all peaks have the correct absorptive shape.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and purity assessment. The expected spectrum is characterized by a singlet for the acetyl methyl protons and a distinct AA'BB' pattern, often appearing as two doublets, for the aromatic protons. The electron-withdrawing nature of both substituents results in a downfield shift of the aromatic signals. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality ¹H NMR data for this important synthetic building block. This guide serves as a foundational resource for the interpretation and acquisition of the ¹H NMR spectrum of this compound, facilitating its effective use in scientific research and development.

References

-

PubChem. Phenyl isothiocyanate. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. 13.7: 1H NMR Spectroscopy and Proton Equivalence. [Link]

-

PubChem. 1-(4-Isothiocyanatophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

-

Royal Society of Chemistry. Supplementary Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 4-Bromophenyl isothiocyanate. National Center for Biotechnology Information. [Link]

-

StudyRaid. Understand resonance Structures in Acetophenone. [Link]

-

NIST WebBook. Acetophenone. National Institute of Standards and Technology. [Link]

-

SpectraBase. Acetophenone. [Link]

-

Royal Society of Chemistry. Supplementary Information: A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of 4-Acetylphenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-Acetylphenyl Isothiocyanate (4-API) using Fourier Transform Infrared (FT-IR) spectroscopy. 4-API is a pivotal bifunctional molecule, serving as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents and biocompatible materials.[1][2][3][4] Its structure, featuring a reactive isothiocyanate group, a keto-carbonyl function, and a 1,4-disubstituted aromatic ring, presents a distinct and highly characteristic infrared spectrum. This document moves beyond a simple procedural outline, delving into the causality behind experimental choices, from sample preparation to spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to perform robust, self-validating FT-IR analysis for structural confirmation, purity assessment, and quality control of this important chemical entity.

The Molecular Subject: this compound

This compound (Molecular Formula: C₉H₇NOS) is a solid at room temperature with a melting point of approximately 35-37 °C. Its utility stems from the orthogonal reactivity of its two primary functional groups: the electrophilic isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles like amines and alcohols, and the acetyl group (-COCH₃), which offers a site for a wide array of carbonyl chemistry. This dual functionality makes it an invaluable synthon.

Accurate and reliable characterization is paramount to ensure the integrity of starting materials in complex synthetic pathways. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.[5]

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The quality of an FT-IR spectrum is fundamentally dependent on the methodology of its acquisition. We will detail the most common and robust technique for a solid sample like 4-API: Attenuated Total Reflectance (ATR).

Principle of Attenuated Total Reflectance (ATR)

ATR is the preferred method for its simplicity, speed, and minimal sample preparation.[6][7] The technique relies on the phenomenon of total internal reflection.[8] An infrared beam is passed through a crystal of high refractive index (e.g., diamond, germanium, or zinc selenide). When the sample is brought into intimate contact with this crystal, an evanescent wave is generated at the point of reflection, which penetrates a short distance (typically 0.5-2 µm) into the sample.[7] Where the sample absorbs energy, the evanescent wave is attenuated. This attenuated energy is then detected, generating the IR spectrum.[8]

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol ensures reproducibility and spectral integrity.

-

Instrument Preparation & Background Scan (The Self-Validation Step):

-

Action: Ensure the ATR crystal surface is impeccably clean. Use a solvent known to dissolve the analyte (e.g., isopropanol or acetone) on a soft, non-abrasive wipe, followed by a dry wipe.

-

Causality: Any residue on the crystal will contribute to the spectrum, leading to erroneous data. A clean surface is non-negotiable.

-

Action: With the clean, empty ATR accessory in place, perform a background scan.

-

Causality: This is the most critical step for data integrity. The background scan measures the ambient spectrum (atmospheric H₂O and CO₂) and the instrumental response. This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only information from the analyte.

-

-

Sample Application:

-

Action: Place a small amount of solid this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Causality: Only the sample in direct contact with the crystal will be measured. Covering the crystal center ensures maximum interaction with the IR beam's focal point.

-

-

Applying Pressure & Ensuring Contact:

-

Action: Use the instrument's pressure clamp to press the solid sample firmly against the crystal.

-

Causality: Intimate contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively. Air gaps will severely weaken or eliminate the signal, resulting in a poor-quality spectrum.[7] Most modern instruments have a pressure indicator to ensure consistent and optimal contact for reproducibility.

-

-

Data Acquisition:

-

Action: Acquire the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.

-

Causality: Co-adding scans averages out random noise, leading to a cleaner and more easily interpretable spectrum.

-

-

Post-Measurement Cleanup:

-

Action: Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly as described in Step 1.

-

Causality: Prevents cross-contamination of subsequent measurements and maintains the longevity of the ATR crystal.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of 4-API is rich with information. We will dissect it by functional group, assigning the characteristic absorption bands based on established spectroscopic principles.

The Isothiocyanate Group (-N=C=S)

-

Vibrational Mode: Asymmetric stretch of the -N=C=S cumulene system.

-

Expected Wavenumber: 2000 - 2200 cm⁻¹ .[9]

-

Characteristics: This is arguably the most diagnostic peak for this molecule. It appears in a relatively uncluttered region of the spectrum and is typically very strong and sharp. Its presence is a definitive confirmation of the isothiocyanate functionality.

The Acetyl Carbonyl Group (C=O)

-

Vibrational Mode: Stretching of the carbon-oxygen double bond.

-

Expected Wavenumber: ~1685 cm⁻¹ .

-

Characteristics: Carbonyl stretches are among the strongest absorptions in an IR spectrum due to the large change in dipole moment during the vibration.[10][11] For a simple aliphatic ketone, this peak appears around 1715 cm⁻¹.[12] However, in 4-API, the acetyl group is conjugated with the phenyl ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency by about 30 cm⁻¹ to the ~1685 cm⁻¹ region, which is characteristic of aromatic ketones.[13]

The Aromatic Phenyl Ring

The 1,4-disubstituted (para) phenyl ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch:

-

Expected Wavenumber: 3100 - 3000 cm⁻¹ .[14]

-

Characteristics: These peaks are typically of weak to medium intensity and appear at a slightly higher frequency than the aliphatic C-H stretches. Their presence just above the 3000 cm⁻¹ threshold is a strong indicator of unsaturation (aromatic or vinylic).[14][15]

-

-

Aromatic C=C In-Ring Stretches:

-

Expected Wavenumber: Two to four bands in the 1620 - 1450 cm⁻¹ region.[15]

-

Characteristics: These absorptions result from the complex stretching vibrations of the carbon-carbon bonds within the aromatic ring. They usually appear as a set of sharp bands of variable intensity. The peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are often the most prominent.[15]

-

-

Aromatic C-H Out-of-Plane (OOP) Bending:

The Aliphatic Methyl Group (-CH₃)

-

Vibrational Mode: C-H stretches and bends.

-

Expected Wavenumber:

-

~2960 - 2850 cm⁻¹: Symmetric and asymmetric C-H stretching. These are typically weaker than the main functional group peaks.

-

~1450 cm⁻¹ and ~1370 cm⁻¹: Asymmetric and symmetric C-H bending (deformation) vibrations, respectively.

-

Summary of Key Vibrational Data

The expected FT-IR absorption bands for this compound are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Phenyl Ring |

| ~2950 | Weak | Aliphatic C-H Stretch | Acetyl -CH₃ |

| 2100 ± 100 | Very Strong, Sharp | -N=C=S Asymmetric Stretch | Isothiocyanate |

| ~1685 | Strong, Sharp | C=O Stretch (Conjugated) | Acetyl Ketone |

| ~1600, ~1500 | Medium, Sharp | C=C In-Ring Stretches | Phenyl Ring |

| ~1370 | Medium | -CH₃ Symmetric Bend | Acetyl -CH₃ |

| ~830 | Strong, Sharp | C-H Out-of-Plane Bend (para) | Phenyl Ring |

Note: Intensities are relative (Strong, Medium, Weak). Bolded entries represent the most diagnostic peaks for structural confirmation.

Conclusion for the Applied Scientist

The FT-IR analysis of this compound is a powerful and definitive method for its structural verification. By following a self-validating protocol centered on a proper background scan and ensuring excellent sample-to-crystal contact, a high-quality, reproducible spectrum can be reliably obtained. The interpretation of this spectrum is straightforward, guided by three exceptionally characteristic absorption bands: the very strong isothiocyanate stretch near 2100 cm⁻¹, the strong conjugated ketone stretch around 1685 cm⁻¹, and the strong out-of-plane bending band near 830 cm⁻¹ confirming the 1,4-disubstitution pattern. These features, taken together, provide an unambiguous fingerprint for the molecule, making FT-IR an indispensable tool for quality assurance in any research or development setting that utilizes this versatile chemical intermediate.

References

- Sample preparation for FT-IR. (n.d.). Columbia University, Department of Chemistry.

- Carbonyl - compounds - IR - spectroscopy. (n.d.). Masaryk University.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Attenuated total reflectance (ATR). (n.d.). Anton Paar Wiki.

- McMurry, J. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Attenuated Total Reflectance - ATR-FTIR. (n.d.). Covalent Metrology.

- Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary, Department of Chemistry.

- Sample Preparation – FT-IR/ATR. (n.d.). University of Illinois Urbana-Champaign, Polymer Chemistry Characterization Lab.

- IR Spectroscopy Tutorial: Carbonyl Compounds. (n.d.). University of Calgary, Department of Chemistry.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Preparation of Nujol Mulls. (2022). Chemistry LibreTexts.

- Lendl, B., & Ofner, J. (2018). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. Encyclopedia of Analytical Chemistry.

- IR Absorption Table. (n.d.). University of Michigan, Department of Chemistry.

- Isothiocyanate. (n.d.). Wikipedia.

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.

- Attenuated total reflectance. (n.d.). Wikipedia.

- Boulaouad, A., et al. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research.

- Spectroscopy of Aromatic Compounds. (2023). OpenStax, Organic Chemistry.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- 4-Acetylphenyl isocyanate 97%. (n.d.). Sigma-Aldrich.

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- Butnaro, D., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC, NIH.

- Al-Ghorbani, M., et al. (2025). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate.

- Bakos, B., et al. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.

- Tsuchida, T., et al. (2014). Facile synthesis of acyl chitosan isothiocyanates and their application to porphyrin-appended chitosan derivative. PubMed.

- Chemistry Vignettes: Vibrational Modes. (2014). YouTube.

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Facile synthesis of acyl chitosan isothiocyanates and their application to porphyrin-appended chitosan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. covalentmetrology.com [covalentmetrology.com]

- 6. mt.com [mt.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Comprehensive Characterization of 4-Acetylphenyl Isothiocyanate: An Integrated Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" of Rigorous Characterization

4-Acetylphenyl isothiocyanate (4-APITC), a bifunctional molecule featuring a reactive isothiocyanate group and a ketone moiety, serves as a critical building block in synthetic and medicinal chemistry.[1][2] Its utility lies in its ability to readily react with nucleophiles, such as primary amines, to form stable thiourea linkages. This reactivity is frequently exploited in the synthesis of diverse heterocyclic compounds and as a derivatizing agent for molecules lacking a strong UV chromophore, enhancing their detectability in chromatographic analyses.[3][4][5]

Given its role as a precursor in multi-step syntheses, particularly in drug discovery pipelines, the absolute purity and unambiguous structural confirmation of 4-APITC are paramount. Impurities can lead to unwanted side reactions, complicate downstream purification, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API). This guide provides a holistic, field-proven framework for the analytical characterization of 4-APITC, moving beyond a simple checklist of techniques to explain the causality behind each experimental choice. Our approach is a self-validating system, where orthogonal methods converge to provide an unassailable confirmation of identity, purity, and stability.

Part 1: Foundational Physicochemical Profile

Before embarking on spectroscopic or chromatographic analysis, establishing a baseline of the compound's physical properties is essential. This data, summarized in Table 1, informs sample handling, solvent selection, and the choice of analytical techniques. For instance, its solid-state nature and melting point are critical for storage and sample preparation, while its molecular weight is the primary value to be confirmed by mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₉H₇NOS | [6][7] |

| Molecular Weight | 177.22 g/mol | [6][8][9] |

| CAS Number | 2131-57-9 | [6][8] |

| Appearance | Light yellow crystalline solid | [10] |

| Melting Point | 82 °C | [6][11] |